Uroguanylin

Vue d'ensemble

Description

Uroguanylin is a 16 amino acid peptide that is secreted by enterochromaffin cells in the duodenum and proximal small intestine . It acts as an agonist of the guanylyl cyclase receptor guanylate cyclase 2C (GC-C), and regulates electrolyte and water transport in intestinal and renal epithelia .

Synthesis Analysis

Uroguanylin is synthesized as a prohormone and requires enzymatic conversion to yield the active hormone . Synthetic uroguanylin was found to be 10-fold more potent than synthetic rat guanylin . In a study, the chemical modification of uroguanylin was proposed to favor its anchoring to sphingomyelin nanosystems (SNs) for treating metastatic colorectal cancer .

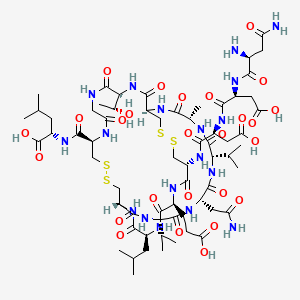

Molecular Structure Analysis

The molecular formula of Uroguanylin is C61H101N17O25S4 . It is a structural analog of human uroguanylin . Its sequence is H-Asn-Asp-Asp-Cys (1)-Glu-Leu-Cys (2)-Val-Asn-Val-Ala-Cys (1)-Thr-Gly-Cys (2)-Leu-OH .

Chemical Reactions Analysis

Uroguanylin, as a natural ligand for the Guanylyl Cyclase (GCC) receptor, has been chemically modified to favor its anchoring to SNs . The anti-cancer drug etoposide (Etp) was additionally encapsulated for the development of a combination strategy .

Physical And Chemical Properties Analysis

Uroguanylin has a molecular weight of 1600.8 g/mol . It is a luminally acting secretagogue .

Applications De Recherche Scientifique

Digestive System Regulation

Uroguanylin is known to regulate intestinal and renal function via cyclic guanosine monophosphate (cGMP). It activates membrane guanylate cyclases (GC), which are crucial for maintaining fluid and electrolyte balance in the gastrointestinal tract . This has implications for treating conditions like secretory diarrhea and other disorders associated with electrolyte imbalance.

Renal Function

In the kidneys, uroguanylin contributes to sodium and water homeostasis. It has been identified in renal proximal tubules, where it influences the reabsorption processes . Understanding its role can lead to better management of renal diseases and conditions related to fluid overload.

Central Nervous System Effects

Research suggests that uroguanylin may have a role in the central nervous system. Although the exact mechanisms are not fully understood, it is believed to be involved in the regulation of satiety and perceptions of fullness after meals . This could be pivotal in developing treatments for obesity and eating disorders.

Reproductive System

Uroguanylin receptors have been localized in the seminiferous tubules of the testis, indicating a potential role in reproductive functions . The peptide’s influence on reproductive hormones and fertility is an area of ongoing research.

Lymphoid/Immune System

The expression of uroguanylin in lymphoid tissues suggests a role in the immune response. It may function in a paracrine or autocrine manner to regulate immune cell activity . This could have therapeutic applications in immunological disorders and vaccine development.

Intestinal Barrier Integrity and Growth

Uroguanylin has been implicated in the growth and integrity of the intestinal barrier. Its cellular sources include goblet cells and entero-/colonocytes, which are essential for maintaining the mucosal lining of the gut . This aspect is crucial for understanding and treating gastrointestinal diseases like inflammatory bowel disease (IBD).

Fluid and Electrolyte Transport Regulation

The peptide’s ability to activate GC-C receptors and stimulate cGMP production leads to the regulation of chloride and bicarbonate secretion into the intestinal lumen. This process is vital for the proper functioning of the digestive system and could be targeted in therapies for conditions like cystic fibrosis .

Appetite and Satiety Signaling

Uroguanylin may be involved in signaling pathways that affect appetite and satiety. Studies in rodents have shown that it can influence feeding behavior and energy balance . This opens up possibilities for addressing metabolic syndromes and related health issues.

Mécanisme D'action

Target of Action

Uroguanylin primarily targets the guanylate cyclase C (GC-C) receptor . This receptor is found on the gastrointestinal mucosal epithelial cells and renal epithelia . The GC-C receptor plays a crucial role in regulating electrolyte and water transport in these tissues .

Mode of Action

Uroguanylin acts as an agonist of the GC-C receptor . By binding to this receptor, it triggers a series of biochemical reactions that lead to the production of cyclic guanosine monophosphate (cGMP) . This increase in intracellular cGMP concentration is the primary result of uroguanylin’s interaction with its target .

Biochemical Pathways

The activation of the GC-C receptor by uroguanylin leads to an increase in intracellular cGMP . This cGMP then inhibits sodium absorption mediated via apical sodium/hydrogen exchange and activates protein kinase G II . Additionally, cGMP increases cyclic adenosine monophosphate (cAMP) in the cell via inhibition of phosphodiesterase III, which activates protein kinase A . These kinases increase the secretion of chloride and water via activation of the cystic fibrosis transmembrane conductance regulator .

Pharmacokinetics

There is no measurable systemic absorption of oral uroguanylin observed, indicating that its bioavailability is confined to the site of action .

Result of Action

The activation of the GC-C receptor by uroguanylin and the subsequent increase in cGMP levels lead to a variety of effects. In the intestinal epithelium, this results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . Uroguanylin also modulates both food intake and energy expenditure, ultimately resulting in a decrease in body weight . This action is mediated by the sympathetic nervous system .

Action Environment

Uroguanylin is mostly produced in the gut, and its production is regulated by nutritional status . It is also produced in other tissues such as the kidneys . The environment in which uroguanylin acts can influence its action, efficacy, and stability. For instance, the presence of food in the gut can stimulate the secretion of uroguanylin .

Orientations Futures

Recent research has identified uroguanylin as an endocrine signal that exerts a physiological role in energy homeostasis, adding another factor to the gut–brain axis . From a clinical point of view, several observations highlight the uroguanylin–guanylyl cyclase C pathway as a potential therapeutic target for the development of antiobesity drugs .

Propriétés

IUPAC Name |

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)/t28-,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRYOAXGUCZMI-HWMZBCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H102N18O26S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745574 | |

| Record name | PUBCHEM_71308576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asn-asp-asp-cys-glu-leu-cys-val-asn-val-ala-cys-thr-gly-cys-leu | |

CAS RN |

154525-25-4 | |

| Record name | PUBCHEM_71308576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid](/img/structure/B586240.png)

![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)